Z-3-Dodecenyl E-crotonate

Chemical Ecology Insect Olfaction Pheromone Electrophysiology

Z-3-Dodecenyl E-crotonate (CAS 104086-73-9), also known as (Z)-3-dodecenyl (E)-2-butenoate, is a C16 fatty acid ester with a molecular weight of 252.39 g/mol and the formula C16H28O2. This stereospecific compound serves as the primary female-produced sex pheromone of the sweet potato weevil (Cylas formicarius).

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 104086-73-9
Cat. No. B107344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-3-Dodecenyl E-crotonate
CAS104086-73-9
Synonyms(2E)-2-Butenoic Acid (3Z)-3-Dodecenyl Ester;  (E,Z)-2-Butenoic Acid 3-dodecenyl Ester;  Z-3-Dodecenyl E-2-butenoate;  Z-3-Dodecenyl E-Crotonate_x000B_
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCOC(=O)C=CC
InChIInChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4-
InChIKeyVPVYOJQBLAZGEP-FJAAXBCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Z-3-Dodecenyl E-crotonate CAS 104086-73-9: Technical Profile and Procurement Considerations


Z-3-Dodecenyl E-crotonate (CAS 104086-73-9), also known as (Z)-3-dodecenyl (E)-2-butenoate, is a C16 fatty acid ester with a molecular weight of 252.39 g/mol and the formula C16H28O2 [1]. This stereospecific compound serves as the primary female-produced sex pheromone of the sweet potato weevil (Cylas formicarius) [2]. Commercially, it is typically supplied at a minimum purity of 95% for use in insecticide development and pheromone-based monitoring traps .

Why Z-3-Dodecenyl E-crotonate Cannot Be Substituted by Generic Pheromone Analogs


Generic substitution with seemingly similar esters fails for Z-3-Dodecenyl E-crotonate due to the strict molecular recognition requirements of the insect olfactory system. Specifically, the crotonate ester moiety ((E)-2-butenoate) is a critical structural determinant for eliciting a biological response. Electrophysiological studies demonstrate that even close structural analogs like the formate, acetate, propionate, or butyrate esters of the same dodecenyl chain fail to generate significant antennal depolarization [1]. Furthermore, the precise (Z,E)-stereochemistry of the double bonds is essential; formulations with less than 94% of the active isomer exhibit markedly reduced field attractancy [1]. This high degree of structural specificity precludes the use of generic or impure alternatives.

Quantitative Differentiation Evidence for Z-3-Dodecenyl E-crotonate Against Key Comparators


Electrophysiological Specificity: Crotonate Moiety vs. Other Ester Analogs

The electrophysiological activity of Z-3-Dodecenyl E-crotonate is uniquely dependent on its crotonate ester group. In direct head-to-head electroantennogram (EAG) assays, puffs of 1 μg of the target compound elicited regular antennal depolarizations of 0.6–0.8 mV. In contrast, equivalent puffs of the formate, acetate, propionate, and butyrate analogs of the pheromone failed to produce any measurable depolarization response [1].

Chemical Ecology Insect Olfaction Pheromone Electrophysiology

Field Attractancy Dependency on Stereochemical Purity

Field trapping efficacy of Z-3-Dodecenyl E-crotonate is directly correlated with its stereochemical purity. Field tests demonstrated that lures containing the (Z,E)-isomer at a stereomeric purity of >94% exhibited the highest attractivity for male weevils. Lures with lower purity levels resulted in reduced trap captures, establishing a clear quantitative benchmark for procurement specifications [1].

Integrated Pest Management Stereoselective Synthesis Pheromone Lure Efficacy

Biological Relevance: Natural Emission Rate vs. Synthetic Lure Loading

The natural emission rate of the pheromone by female Cylas formicarius has been quantified as 20 pg per day [1]. This baseline informs optimal synthetic lure loading for trapping systems. In dual-choice olfactometer assays, male weevils exhibited maximum behavioral response to doses of 50–1000 ng of synthetic Z-3-Dodecenyl E-crotonate between the 4th and 8th hour of scotophase [1]. While not a direct comparator study, this class-level inference establishes a quantitative window for effective dose that can be contrasted with potential overdosing or underdosing that might occur with less active analogs.

Pheromone Dosimetry Behavioral Assay Semiochemical Release Rate

Inactivity of the Alcohol Precursor Confirms Ester Function Necessity

The alcohol precursor cis-3-Dodecen-1-ol, which is a common synthetic intermediate for producing Z-3-Dodecenyl E-crotonate, was found to be completely inactive in field trapping assays [1]. This direct comparison demonstrates that the ester functionality is non-negotiable for biological activity and validates the procurement of the final ester product over the cheaper alcohol intermediate for trap applications.

Synthetic Intermediate Structure-Activity Relationship Pheromone Biosynthesis

Optimal Application Scenarios for Z-3-Dodecenyl E-crotonate Based on Differentiated Evidence


High-Efficacy Sweet Potato Weevil Monitoring and Mass Trapping Programs

For integrated pest management programs targeting Cylas formicarius in sweet potato crops, Z-3-Dodecenyl E-crotonate with stereochemical purity >94% is essential. The direct evidence of field attractancy correlation with purity ensures that only high-purity material achieves maximum trap captures [1]. Lower purity material or generic analogs (e.g., acetate or formate) are ineffective and should be avoided for this application.

Electrophysiological Screening of Novel Attractants and Repellents

In chemical ecology research aimed at discovering new semiochemicals, Z-3-Dodecenyl E-crotonate serves as a validated positive control. Its ability to elicit a robust and reproducible EAG response (0.6–0.8 mV at 1 μg) provides a benchmark for assessing the activity of novel compounds against the sweet potato weevil olfactory system [1]. This is particularly valuable when screening synthetic analogs to understand structure-activity relationships.

Development of Species-Specific Pheromone Lure Formulations

When formulating slow-release dispensers for field use, the quantitative knowledge of the effective behavioral dose range (50–1000 ng) and the timing of maximal male responsiveness (4th to 8th hour of scotophase) are critical [1]. These parameters, derived from direct studies on the target compound, allow for the rational design of release rates that optimize trap catch while minimizing wasted active ingredient, a key consideration for large-scale agricultural deployment.

Quality Control Verification of Synthetic Pheromone Batches

Procurement of Z-3-Dodecenyl E-crotonate for field use should be accompanied by analytical verification of both chemical purity (≥95% as per standard commercial specification) and stereochemical purity (≥94% Z,E isomer). The direct evidence linking purity to field performance provides a scientific justification for rigorous batch testing and rejection of material that fails to meet these specifications, ensuring consistent trap efficacy across seasons and locations [1].

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